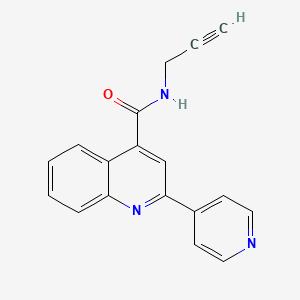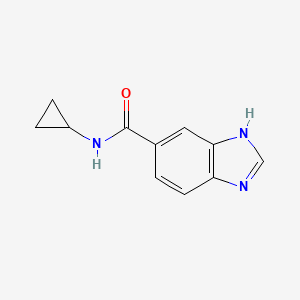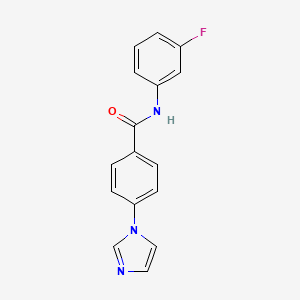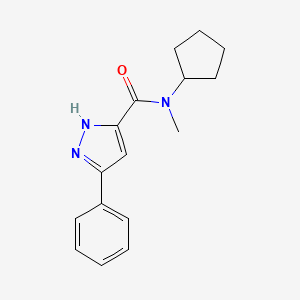
N-prop-2-ynyl-2-pyridin-4-ylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PPQ is a synthetic compound that was first synthesized in the early 2000s. It belongs to a class of compounds called quinolines, which are known for their diverse biological activities. PPQ has been shown to have potential applications in a variety of fields, including neuroscience, pharmacology, and biochemistry.
作用机制
The exact mechanism of action of PPQ is not fully understood. However, it is believed to interact with a variety of proteins, including enzymes and receptors. PPQ has been shown to modulate the activity of a number of enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. PPQ has also been found to interact with a variety of receptors, including the sigma-1 receptor, which is involved in a variety of cellular processes.
Biochemical and physiological effects:
PPQ has been found to have a number of biochemical and physiological effects. In neuroscience, PPQ has been shown to enhance cognitive function and to have neuroprotective effects. In pharmacology, PPQ has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, PPQ has been shown to interact with a variety of proteins, including enzymes and receptors.
实验室实验的优点和局限性
PPQ has several advantages for lab experiments. It is relatively easy to synthesize, and it has a high degree of purity. PPQ is also stable under a variety of conditions, making it a useful tool for studying the effects of various compounds on biological systems. However, PPQ also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, PPQ can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on PPQ. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. PPQ has been shown to have neuroprotective effects and to enhance cognitive function, making it a promising candidate for further study. Another area of interest is its potential use in the treatment of cancer. PPQ has been found to have anti-cancer properties, and further research could help to elucidate its mechanism of action and potential therapeutic applications. Finally, PPQ could also be useful in the study of various biochemical pathways and cellular processes, as it has been shown to interact with a variety of proteins.
合成方法
PPQ can be synthesized using a variety of methods. One common method involves the reaction of 2-aminopyridine with propargyl bromide, followed by cyclization with 2-chloroquinoline-4-carboxylic acid. The resulting compound is then deprotected to yield PPQ.
科学研究应用
PPQ has been found to exhibit promising properties that could be useful in a variety of fields. In neuroscience, PPQ has been shown to have neuroprotective effects and to enhance cognitive function. In pharmacology, PPQ has been found to have anti-inflammatory and anti-cancer properties. In biochemistry, PPQ has been shown to interact with a variety of proteins, including enzymes and receptors.
属性
IUPAC Name |
N-prop-2-ynyl-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c1-2-9-20-18(22)15-12-17(13-7-10-19-11-8-13)21-16-6-4-3-5-14(15)16/h1,3-8,10-12H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENLRBXFOMSJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-ynyl-2-pyridin-4-ylquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)
![[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)
![N-[4-(1H-imidazol-1-yl)phenyl]benzamide](/img/structure/B7470351.png)
![1,3-Dimethyl-6-[(2-methylbenzimidazol-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7470354.png)
![(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide](/img/structure/B7470367.png)

![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)

![2-(1-Adamantyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B7470397.png)
